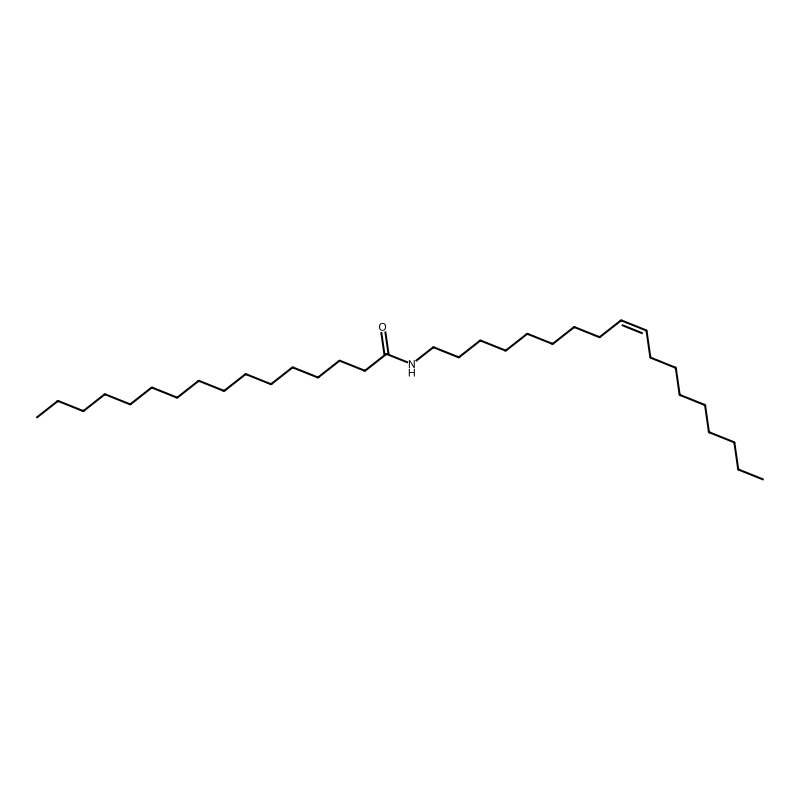

Oleyl palmitamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Industrial Applications and Properties

In polymer science, oleyl palmitamide is valued for its performance as a migrating slip additive [1].

- Function: It migrates to the surface of plastics (like polyolefins) to reduce the coefficient of friction (COF) between film layers or between the film and processing equipment [1].

- Typical Use Cases: Used in the production of multilayer flexible packaging, where it facilitates high-speed processing and improves the final product's handling [1].

- Performance Profile: Compared to primary amides like erucamide or oleamide, this compound has slower migration speed but offers excellent thermal stability [1]. This makes it particularly suitable for applications involving complex multilayer structures or higher processing temperatures [1].

The following table compares it with other common slip agents:

| Additive | Amide Type | Migration Speed | Thermal Stability | Typical Use Case |

|---|---|---|---|---|

| This compound (OP) | Secondary | Slow (+++) | Excellent (+++) | Multilayer films [1] |

| Erucamide (E) | Primary | Fast (++) | Good (++) | General-purpose slip [1] |

| Oleamide (O) | Primary | Very Fast (+++) | Poor (+) | Fast-blooming slip [1] |

| Stearyl Erucamide (SE) | Secondary | Slow (+++) | Excellent (+++) | Multilayer films [1] |

Biological Context and Research

This compound belongs to the fatty acid amide family, a class of lipids that includes several endogenous signaling molecules with documented biological activity [2] [3].

Structural Relationship to Bioactive Lipids: This family includes the N-acylethanolamines (NAEs) such as:

- Anandamide (AEA): An endocannabinoid that acts as an endogenous ligand for the CB1 and CB2 cannabinoid receptors and the TRPV1 ion channel [2].

- Palmitoyl ethanolamide (PEA): An anti-inflammatory compound that activates the peroxisome proliferator-activated receptor-alpha (PPAR-α) [2].

- Oleamide: A primary fatty acid amide known to induce sleep and modulate receptors including 5-HT (serotonin) receptors [4].

Biosynthesis and Degradation: While the specific pathways for this compound are not detailed in the available literature, the biosynthesis of many fatty acid amides often involves N-acyltransferases [3]. Their degradation is frequently mediated by enzymes like fatty acid amide hydrolase (FAAH), which also breaks down anandamide and oleamide [2] [4].

The diagram below illustrates the general relationship between fatty acid amide precursors and their bioactive products, a pathway relevant to this class of compounds.

General biosynthetic pathway for fatty acid amide signaling molecules.

Analytical Methods for Characterization

Research into the "fatty acid amidome" (the complete set of fatty acid amides in a biological system) relies on precise synthesis and analytical techniques.

- Chemical Synthesis: this compound and related standards can be synthesized via condensation of a fatty acid chloride (e.g., palmitoyl chloride) with the appropriate amine (e.g., oleyl amine) in the presence of a base like triethylamine [3].

- Identification and Quantification: The standard methodology involves:

- Using synthetically pure compounds as reference standards.

- Liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (LC/QTOF-MS) for sensitive separation, detection, and accurate mass measurement [3].

- Supporting structural analysis by NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) [3].

Key Takeaways for Researchers

For the drug development audience, the significance of this compound can be summarized as follows:

- Primary Use: It is predominantly an industrial polymer additive with well-characterized physical properties for enhancing material performance [1].

- Biological Significance: Its primary research interest lies in its structural class. It is one of many fatty acid amides, a family that contains several important endocannabinoid-like and neuroactive signaling lipids, such as anandamide and oleamide [2] [4] [3].

- Research Gap: The available scientific literature does not describe significant intrinsic pharmacological activity or a known endogenous signaling role for this compound itself, in contrast to its well-studied relatives.

References

fatty acid amide family lipids

The Central Role of FAAH

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that acts as the principal regulator of fatty acid amide signaling levels. By hydrolyzing compounds like AEA, it terminates their activity [1] [2]. Inhibiting FAAH offers a targeted therapeutic strategy: it elevates endocannabinoid "tone" locally where these lipids are being produced, providing beneficial effects like analgesia and anti-inflammation without the widespread psychoactive side effects of direct cannabinoid receptor agonists [1].

Figure 1: FAAH regulates fatty acid amide signaling. FAAH inhibitors increase signaling by blocking inactivation. [1] [3]

FAAH Inhibitors in Drug Development

The pursuit of FAAH inhibitors has been a significant area of pharmaceutical research. The table below outlines key inhibitors that have progressed to clinical stages.

| Inhibitor Name | Mechanism Type | Highest Phase Reported | Key Clinical Findings/Status |

|---|

| PF-04457845 (Redafamdastat) [2] [4] | Irreversible | Phase II | Well tolerated, but failed to demonstrate efficacy in osteoarthritic pain despite maximal FAAH inhibition [2] [5]. | | V-158866 [4] [5] | Reversible | Phase I | Well tolerated with linear pharmacokinetics; showed dose-dependent increases in plasma endocannabinoids [5]. | | JNJ-42165279 [2] | - | Phase II | Trials for anxiety and depression were suspended as a precaution after the BIA 10-2474 incident [2]. | | SSR-411298 [2] | - | Phase II | Well tolerated but showed insufficient efficacy for depression; later trialed for cancer pain [2]. | | BIA 10-2474 [2] | - | Phase I | Development halted after a serious adverse event in a clinical trial caused severe neurological damage [2]. |

Key Experimental Protocols

For researchers, assessing FAAH activity and inhibitor efficacy is crucial. Here are methodologies centered on the V158866 Phase I study [5]:

- Pharmacodynamic Assessment: The primary measure of target engagement for FAAH inhibitors is the elevation of plasma endocannabinoid levels. In the clinical study, venous blood samples were collected into lithium-heparin tubes at serial time points pre- and post-dose. After centrifugation, plasma was stored for analysis via LC-MS/MS to quantify concentrations of AEA and other fatty acid amides [5].

- In Vitro Selectivity Assessment: A critical technique for profiling FAAH inhibitors is Activity-Based Protein Profiling (ABPP) using chemical probes. This method allows for the direct assessment of inhibitor selectivity across the serine hydrolase family in complex proteomes, helping to identify potential off-target effects [1].

A Guide to Key Assays

To functionally characterize FAAH and its inhibitors, researchers can employ the following assays:

- FAAH Activity Assay: Use recombinant FAAH (e.g., expressed in E. coli) [1] with a labeled substrate like anandamide. Monitor the production of arachidonic acid and ethanolamine by LC-MS/MS or a fluorescent assay. Test inhibitors alongside.

- Cellular Uptake and Hydrolsis Assay: Treat cultured neuronal or other relevant cells with AEA. Measure extracellular and intracellular levels of AEA and its metabolites over time using LC-MS/MS to model the complete inactivation process [3].

- In Vivo Efficacy Models: FAAH inhibitors are typically tested in well-established rodent models. Common tests include the hot plate test and formalin test for nociception (pain), and models of anxiety or depression. Compare phenotypes of inhibitor-treated animals, FAAH knockout mice (which show reduced pain sensation), and controls [1] [2].

References

- 1. as a potential therapeutic target for the... Fatty acid amide hydrolase [pmc.ncbi.nlm.nih.gov]

- 2. - Fatty 1 - Wikipedia acid amide hydrolase [en.wikipedia.org]

- 3. Fatty Acid Amide Signaling Molecules - PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 4. Exploring FAAH Inhibitors: Pipeline Overview and Future Directions [delveinsight.com]

- 5. Safety, Tolerability and Pharmacokinetics of FAAH Inhibitor V158866... [link.springer.com]

Oleyl Palmitamide: Synthetic vs. Natural Origin

The following table summarizes the key findings regarding its origin and contrast with related biological compounds:

| Aspect | Description |

|---|---|

| Reported Origin | Synthetically manufactured; no evidence of endogenous production in living organisms [1] [2] [3]. |

| Primary Applications | Used as an ingredient in cosmetics (emollient), pharmaceuticals (drug delivery), lubricants, and agricultural formulations [1] [2]. |

| Chemical Family | Fatty acid amide (Synthetic). |

| Contrast with Natural Fatty Acid Amides | Naturally occurring fatty acid amides (palmitoylethanolamide/PEA and anandamide) are produced in mammalian tissues and function as crucial signaling molecules [4] [5]. |

Experimental Approaches for Related Compounds

While oleyl palmitamide itself is synthetic, researchers study the biological activity and transdermal delivery of structurally similar fatty acid amides using advanced models and techniques.

Transdermal Permeation Studies

For assessing skin penetration of compounds like the related palmitoylethanolamide (PEA), researchers use Franz diffusion cells with various membrane models [6]:

- Gold Standard: Excised human skin, though it has limited availability and can show variability.

- Common Alternative: Porcine (pig) skin, due to its structural similarity to human skin.

- Artificial Models: Synthetic membranes (e.g., Strat-M) or cultured human skin models (e.g., EpiDerm), which offer more reproducibility and fewer ethical concerns.

A typical experimental workflow for these studies is standardized [6] and can be visualized as follows:

Experimental workflow for transdermal permeation studies [6]

Protocol for PEA-Loaded Elastic Nano-Liposomes (PEA-ENL)

[4] provides a detailed methodology for creating a delivery system for palmitoylethanolamide (PEA), which illustrates the techniques used for enhancing the bioavailability of similar amides:

- Formulation: The PEA-ENL was prepared with hydrogenated lecithin, cholesterol, and cetyl-PG hydroxyethyl palmitamide in a molar ratio mimicking skin lipids.

- Preparation: The mixture was stirred at 60°C and homogenized at 800 bar using a high-pressure homogenizer. The process was repeated three times to achieve nano-sized particles.

- Purification: Unencapsulated PEA was removed via ultrafiltration.

- Characterization: Particle size and polydispersity index were measured using Dynamic Light Scattering (DLS), and morphology was observed via Transmission Electron Microscopy (TEM). Encapsulation efficiency was determined using High-Performance Liquid Chromatography (HPLC).

Interpretation Guide for Researchers

- For Synthesis and Application Work: Focus on industrial literature and patents [1] [3] that detail production methods like the amidation of oleyl primary amine with palmitic acid.

- For Biological Pathway Studies: Investigate naturally occurring fatty acid amides like palmitoylethanolamide (PEA) [4] or anandamide [5], which have well-defined roles in endocannabinoid systems, inflammation, and pain pathways.

- For Transdermal Delivery Research: Utilize protocols for synthetic membranes or cultured skin models [6] which provide reproducible data for compound permeation, avoiding the variability of biological skin.

References

- 1. North America this compound Market Market Size 2026 [linkedin.com]

- 2. This compound Market Insights and Forecast to 2033 [linkedin.com]

- 3. CN112237930A - Catalyst, preparation method of ... [patents.google.com]

- 4. Palmitoylethanolamide-Incorporated Elastic Nano-Liposomes ... [pmc.ncbi.nlm.nih.gov]

- 5. Fatty Acid Amide - an overview [sciencedirect.com]

- 6. Alternatives to Biological Skin in Permeation Studies [pmc.ncbi.nlm.nih.gov]

Chemical Identification of N-Oleylpalmitamide

The table below summarizes the key identifiers and physical properties of N-oleylpalmitamide as found in chemical databases.

| Property Type | Value |

|---|---|

| CAS Number | 16260-09-6 [1] [2] |

| EINECS Number | 240-367-6 [1] [2] |

| Systematic Name | N-[(9Z)-9-Octadecen-1-yl]hexadecanamide [1] [2] |

| Molecular Formula | C₃₄H₆₇NO [1] [2] |

| Average Mass | 505.916 Da [1] [2] |

| XLogP3 | 14.80 (estimated) [2] |

| Water Solubility | 3.924e-010 mg/L @ 25 °C (estimated) [2] |

| Category | Opacifying agent, viscosity controlling agent [2] |

| Occurrence | Not found in nature [2] |

Limitations in Current Research

The available data has significant limitations for drug development purposes:

- Lack of Biological Data: The search results contain no specific information on the biological effects, pharmacological activity, toxicology, or therapeutic potential of N-oleylpalmitamide itself [2].

- Focus on Structural Analogues: Much of the relevant literature discusses similar lipid amides, particularly palmitoylethanolamide (PEA), which has documented anti-inflammatory and neuroprotective effects [3] [4]. However, PEA is a different molecule (lacking the oleyl group) and its data cannot be directly applied to N-oleylpalmitamide.

- No Experimental Protocols: The detailed methodologies requested, such as assays for potency or metabolic stability, were not located for this specific compound.

Suggested Research Pathways

To build a foundational understanding of N-oleylpalmitamide, you could consider the following investigative approaches, which are common in lipid research:

How to Proceed

Given the limited public research, generating original data may be necessary:

- Source the Compound: Suppliers like BOC Sciences and American International Chemicals (AIC) list N-oleylpalmitamide, which can be acquired for experimental work [2].

- Conduct Targeted Studies: Begin with the proposed research pathways, prioritizing cytotoxicity screening and metabolic stability assays using the GC-MS/LC-MS methodologies referenced [5] [7].

- Explore Related Compounds: Research on Fatty Acid Amide Hydrolase (FAAH) and the broader family of fatty acid amides may provide valuable context for hypothesizing its activity and metabolic fate [8].

References

- 1. OLEYLPALMITAMIDE | C34H67NO [chemspider.com]

- 2. oleyl palmitamide hexadecanamide, N-[(9Z) [thegoodscentscompany.com]

- 3. Effects of palmitoylethanolamide on signaling pathways ... [pubmed.ncbi.nlm.nih.gov]

- 4. Palmitoylethanolamide: A Multifunctional Molecule for ... [pmc.ncbi.nlm.nih.gov]

- 5. Development of a sensitive and stable GC - MS /MS method for... [jast-journal.springeropen.com]

- 6. Spectroscopy for Metabolomics Research NMR [pubmed.ncbi.nlm.nih.gov]

- 7. Fluxome analysis using GC - MS | Microbial Cell Factories | Full Text [microbialcellfactories.biomedcentral.com]

- 8. Fatty Acid Amide - an overview [sciencedirect.com]

Catalyst Preparation and Synthesis Protocol

The following table summarizes the key steps for preparing the catalyst and synthesizing oleyl palmitamide as described in the patent [1].

| Step | Component/Parameter | Details | Quantity / Conditions |

|---|---|---|---|

| 1. Catalyst Preparation | Support Material | Silica Gel | 30-40 parts by weight |

| Active Component | Trisodium Phosphate | 5-15 parts by weight | |

| Solvent | Deionized Water | Amount for dissolution and spraying | |

| Process | Mix trisodium phosphate solution with silica gel, dry at 105-120°C for 8-12h, then activate at 450-550°C for 4-6h. | ||

| 2. Synthesis Reaction | Reactor | Four-neck flask equipped with stirrer, thermometer, and nitrogen inlet. | - |

| Reactant A | Palmitic Acid | 40-60 parts by weight | |

| Reactant B | Oleyl Primary Amine | 40-60 parts by weight | |

| Catalyst | Prepared silica gel-supported trisodium phosphate | 0.5-1.5 parts by weight | |

| Conditions | Temperature: 150-250°C; Time: 4-8 hours; Atmosphere: Nitrogen. | ||

| 3. Product Purification | Process | Post-reaction, the crude product is hot filtered to separate the catalyst, then cooled and crystallized. | - |

The workflow below illustrates the core steps of this synthesis method, from catalyst preparation to the final purified product.

Synthesis workflow for this compound [1]

Key Features of the Method

This patented synthesis method has several notable technical features:

- Heterogeneous Catalysis: The use of a solid, reusable silica gel-supported trisodium phosphate catalyst is a key feature of this method [1]. This can simplify product separation and potentially minimize waste compared to homogeneous acid catalysts.

- Solvent-Free Process: The reaction is performed without a solvent, which aligns with greener chemistry principles by reducing volatile organic compound emissions and simplifying the purification process [1].

- Product Purity: The patent states that this method yields a high-purity product without the need for further purification like column chromatography, which is a significant advantage for industrial production [1].

References

Introduction to Primary Fatty Acid Amides as Signaling Lipids

Primary fatty acid amides (PFAMs) represent a significant class of endogenous signaling lipids that have emerged as crucial modulators of physiological processes in mammalian systems. These compounds are characterized by their simple chemical structure consisting of a fatty acid backbone linked to an amide functional group. The discovery of PFAMs as biologically active molecules dates back to 1989 with the identification of several PFAMs, including palmitamide, palmitoleamide, oleamide, elaidamide, and linoleamide in luteal phase plasma [1]. However, interest in this class of compounds intensified dramatically with the discovery that oleamide accumulates in the cerebrospinal fluid of sleep-deprived cats and induces physiological sleep when administered to rats [1].

The PFAM family encompasses a range of molecules differentiated by their fatty acid chain length, saturation state, and geometric configuration. These compounds are broadly categorized as fatty acid primary amides (FAPAs), which contain the functional group RC(O)NH₂, distinguishing them from other fatty acid amide classes such as the N-acylethanolamines (e.g., anandamide) [2]. What makes PFAMs particularly intriguing from a signaling perspective is their ability to modulate numerous physiological processes—including sleep, locomotion, angiogenesis, vasodilatation, gap junction communication, pain perception, and inflammation—through interactions with specific molecular targets [1] [3] [4].

The endogenous nature of these compounds, combined with their potent bioactivities, has positioned PFAMs as an important focus for research into novel therapeutic interventions for neurological disorders, inflammatory conditions, and metabolic diseases. This technical review comprehensively examines the current state of knowledge regarding PFAM signaling lipids, with particular emphasis on their chemical properties, biological functions, biosynthetic pathways, analytical methodologies, and therapeutic potential for drug development.

Classification and Chemical Properties

Structural Characteristics and Nomenclature

Primary fatty acid amides exhibit a direct amide linkage between the carboxyl group of a fatty acid and ammonia, resulting in the general chemical structure R-C(O)NH₂, where R represents an aliphatic hydrocarbon chain typically ranging from 14 to 22 carbon atoms [2]. The systematic nomenclature for these compounds derives from the corresponding fatty acid, where the "-ic acid" suffix is replaced with "-amide." For instance, the PFAM derived from palmitic acid (hexadecanoic acid) is designated as palmitamide or hexadecanamide [5]. Similarly, oleic acid gives rise to oleamide (9-octadecenamide), and linoleic acid produces linoleamide (9,12-octadecadienamide) [6].

The structural diversity within the PFAM class arises primarily from variations in the aliphatic chain, including differences in chain length, degree of unsaturation, and geometric configuration of double bonds. These structural variations profoundly influence the physicochemical properties and biological activities of PFAMs. For example, oleamide features a monounsaturated cis-9 double bond, while its trans-isomer is known as elaidamide [1]. The presence and position of double bonds significantly affect the melting points, solubility, and membrane interactions of these compounds.

Physicochemical Properties

The physicochemical properties of PFAMs are characterized by high lipophilicity and low aqueous solubility, which dictate their behavior in biological systems and analytical methodologies. For instance, palmitamide (C16:0) has an exact mass of 255.256214 g/mol and a calculated logP of 4.95, indicating high hydrophobicity [5]. The compound contains 18 heavy atoms, no aromatic rings, and 14 rotatable bonds, contributing to significant molecular flexibility [5]. Its van der Waals molecular volume is approximately 302.51 ų, and it possesses a topological polar surface area of 43.09 Ų, reflecting the limited polarity imparted by the amide group [5].

The hydrogen bonding capacity of PFAMs includes one hydrogen bond donor and one hydrogen bond acceptor, which facilitates specific molecular interactions with protein targets while maintaining overall hydrophobicity [5]. The melting points of PFAMs generally increase with chain length and are influenced by unsaturation, with saturated long-chain amides typically appearing as white crystalline solids at room temperature [6].

Table 1: Physicochemical Properties of Representative Primary Fatty Acid Amides

| PFAM | Systematic Name | Molecular Formula | Exact Mass (g/mol) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|---|---|

| Palmitamide | Hexadecanamide | C₁₆H₃₃NO | 255.256 | 4.95 | 1 | 1 |

| Oleamide | (9Z)-Octadecenamide | C₁₈H₃₅NO | 281.272 | ~6.0* | 1 | 1 |

| Linoleamide | (9Z,12Z)-9,12-Octadecadienamide | C₁₈H₃₃NO | 279.256 | ~5.5* | 1 | 1 |

*Estimated values based on structural characteristics

Biological Functions and Mechanisms of Action

Neurological and Behavioral Effects

Primary fatty acid amides exhibit potent neuroactive properties that modulate various aspects of nervous system function and behavior. Oleamide, the most extensively studied PFAM, demonstrates sleep-inducing properties when administered to laboratory animals [1]. This effect was initially characterized through the discovery that oleamide accumulates in the cerebrospinal fluid of sleep-deprived cats, suggesting a role as an endogenous sleep regulator [1]. Further investigations revealed that oleamide levels in the brain of ground squirrels are approximately 2.5-fold higher in hibernating animals compared to non-hibernating counterparts, indicating a potential role in energy conservation states [1].

The neurological effects of PFAMs extend beyond sleep regulation. Oleamide has been shown to modulate gap junction communication in glial cells, tracheal epithelial cells, seminiferous tubule cells, and fibroblasts [1]. This modulation of intercellular communication may contribute to coordinated neuronal activity and synchronization. Additionally, oleamide demonstrates the ability to allosterically activate GABAA receptors and specific subtypes of serotonin receptors (particularly 5-HT2A and 5-HT2C), suggesting mechanisms through which it may exert its sedative and anxiolytic effects [1] [7]. Behavioral studies have further revealed that oleamide can reduce anxiety and pain perception while depressing body temperature and locomotor activity [1].

Other PFAMs also exhibit significant neurological activities. Palmitamide demonstrates weak anticonvulsant activity in maximal electroshock seizure tests in mice [5] [1], while linoleamide has been reported to stimulate sleep in cats, rats, and humans [6]. These findings collectively position PFAMs as important modulators of central nervous system function with potential therapeutic applications in neurological and psychiatric disorders.

Calcium Homeostasis and Ion Channel Regulation

Several PFAMs function as modulators of intracellular calcium signaling and ion channel function. Linoleamide has been characterized as an endogenous lipid that modulates intracellular Ca²⁺ homeostasis through multiple mechanisms [6]. Specifically, linoleamide inhibits SPCA2, a Golgi secretory pathway Ca²⁺-ATPase that transports both Ca²⁺ and Mn²⁺ ions [6]. Additionally, it inhibits SPCA1a and the Ca²⁺-ATPase activity of several sarco(endo)plasmic reticulum Ca²⁺-ATPase (SERCA) pump isoforms [6].

The regulation of calcium signaling extends to other PFAMs as well. Oleamide has been shown to stimulate Ca²⁺ release from intracellular stores [1], while both oleamide and linoleamide modulate voltage-gated ion channels. These effects on calcium homeostasis and ion flux contribute to the broader signaling capabilities of PFAMs and may underlie some of their physiological actions, including the regulation of neurotransmitter release and cellular excitability.

Cardiovascular and Inflammatory Actions

PFAMs exhibit significant cardiovascular effects, particularly in the regulation of vascular tone and blood pressure. Oleamide has been demonstrated to relax blood vessels [1], suggesting a role in the control of peripheral resistance and blood flow. This vasorelaxant property may contribute to the hypotensive effects reported for some fatty acid amides.

In the inflammatory domain, erucamide has been identified as a stimulator of angiogenesis [1] [7], indicating a role in vascular remodeling and tissue repair processes. Additionally, several PFAMs demonstrate anti-inflammatory properties, which have been linked to the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-α [8]. The anti-inflammatory effects of PFAMs are evident in studies showing that mice with elevated peripheral FAA levels exhibit significant anti-inflammatory phenotypes that are not blocked by cannabinoid receptor antagonists [9], suggesting non-cannabinoid mechanisms of action.

Table 2: Biological Activities of Primary Fatty Acid Amides

| PFAM | Documented Biological Activities | Potential Molecular Targets | Physiological Roles |

|---|---|---|---|

| Oleamide | Sleep induction, anxiolysis, analgesia, hypothermia, gap junction modulation, vasorelaxation | GABAA receptors, 5-HT receptors, gap junctions | Sleep-wake cycle, anxiety, pain perception, thermoregulation |

| Palmitamide | Weak anticonvulsant activity | Unknown | Seizure threshold modulation |

| Linoleamide | Sleep induction, calcium flux regulation, SERCA/SPCA inhibition | SERCA, SPCA, calcium channels | Sleep regulation, calcium homeostasis |

| Erucamide | Angiogenesis stimulation, water balance control | Unknown | Vascular development, fluid balance |

Biosynthesis and Metabolic Pathways

Biosynthetic Routes

The biosynthetic pathways responsible for PFAM production remain incompletely characterized, but several mechanisms have been proposed based on experimental evidence. One proposed route involves the ammonolysis of fatty acyl-CoA thioesters, where the fatty acyl-CoA reacts with ammonia to form the corresponding primary amide [1]. This direct amidation pathway represents a conceptually straightforward route for PFAM biosynthesis, though the enzymatic components facilitating this reaction in vivo require further characterization.

A second proposed biosynthetic route involves the oxidative cleavage of N-fatty acylglycines by the enzyme peptidylglycine α-amidating monooxygenase (PAM) [1] [3]. PAM is a well-characterized enzyme with an established role in the α-amidation of neuropeptides, and evidence suggests it may also catalyze the conversion of N-fatty acylglycines to the corresponding PFAMs [1]. Support for this pathway comes from the characterization of N-oleoylglycine in mouse neuroblastoma N18TG2 cells following growth in the presence of PAM inhibitors [1]. The N-fatty acylglycines themselves may be synthesized through glycine conjugation of fatty acyl-CoA thioesters or via the sequential oxidation of N-acylethanolamines [1].

Additional evidence suggests that N-acylethanolamines (NAEs) may serve as precursors for PFAMs [1]. This pathway is supported by experiments demonstrating the conversion of N-tridecanoylethanolamine to tridecanamide in both N18TG2 and sheep choroid plexus (SCP) cells [1]. The existence of multiple potential pathways suggests tissue-specific or context-dependent mechanisms for PFAM biosynthesis and highlights the complexity of their metabolic regulation.

Catabolic Pathways

The degradation of PFAMs is primarily mediated by the enzyme fatty acid amide hydrolase (FAAH), a membrane-bound serine hydrolase that catalyzes the hydrolysis of PFAMs to their corresponding fatty acids and ammonia [1] [8]. FAAH exhibits broad substrate specificity and is responsible for the termination of PFAM signaling in vivo [9]. The critical role of FAAH in PFAM catabolism is demonstrated by studies showing that FAAH-/- mice possess dramatically elevated endogenous levels of PFAMs in several brain regions [9].

Additional enzymes may contribute to PFAM degradation under specific conditions. For instance, a lysosomal hydrolase with optimal activity at acidic pH and different tissue distribution than FAAH has been identified that exhibits higher catalytic efficiency for palmitoyl ethanolamide than with anandamide [8]. The presence of multiple degradation pathways ensures precise spatial and temporal control of PFAM signaling.

The following diagram illustrates the major biosynthetic and catabolic pathways for primary fatty acid amides:

Figure 1: Metabolic Pathways for Primary Fatty Acid Amide Biosynthesis and Degradation

Experimental Models for Studying PFAM Metabolism

In vitro model systems have been essential for elucidating PFAM metabolic pathways. Mouse neuroblastoma N18TG2 cells and sheep choroid plexus (SCP) cells have been identified as excellent models for studying PFAM metabolism [1]. These cell lines possess the enzymatic machinery necessary for PFAM biosynthesis and degradation, and they have been used to demonstrate the conversion of fatty acids to corresponding PFAMs [1].

Comparative studies between these cell lines have revealed interesting differences in PFAM metabolism. While both cell lines produce PFAMs, SCP cells generally exhibit higher amounts of primary amides than N18TG2 cells, likely resulting from the lack of detectable FAAH expression in SCP cells [1]. These differences in metabolic capacity make these complementary model systems valuable for investigating specific aspects of PFAM biology.

Genetic mouse models have also contributed significantly to our understanding of PFAM metabolism in vivo. FAAH-/- mice, which lack the primary catabolic enzyme for PFAMs, display dramatically elevated levels of these lipids in the brain and other tissues [9]. More sophisticated models, such as FAAH-NS mice that express FAAH specifically in the nervous system, have enabled researchers to dissect the distinct functions of central and peripheral FAA signaling systems [9]. These animal models have been instrumental in elucidating the physiological roles of PFAMs and their potential therapeutic applications.

Analytical Methodologies

Extraction and Sample Preparation

The analysis of PFAMs from biological matrices presents significant challenges due to their low endogenous concentrations (often in the pmol/g tissue range) and complex lipid milieu from which they must be extracted [4]. Common extraction methods, such as the Folch-Pi method, efficiently remove a mélange of different lipid classes but require additional purification steps to isolate PFAMs specifically [4]. These extraction techniques typically employ chloroform-methanol mixtures to recover lipids from biological samples.

Critical considerations in sample preparation include the potential for contamination from solvents and plastics. Several PFAM contaminants have been identified in different grades of solvents and as slip additives in plastics [4]. Therefore, it is essential to test solvent backgrounds and avoid plastics in all sample preparations. This usually requires manual packing of solid phase extraction (SPE) columns, as commercial SPE cartridges are typically housed in plastic jackets [4]. Additionally, lipids can adhere to glass surfaces, necessitating the silinization of all glassware to limit adherence and increase recovery of analytes [4].

Multidimensional Separation Techniques

The complexity of biological lipid extracts typically necessitates multidimensional separation approaches for accurate identification and quantification of PFAMs. Multidimensional liquid chromatography (MDLC) involves separating samples using at least two different chromatographic separation schemes that should be orthogonal (operating by different separation mechanisms) to achieve maximum discrimination and capacity [4]. The main advantage of MDLC is the dramatic increase in peak capacity according to the "product rule," where the maximum peak capacity becomes the product of the individual chromatographic peak capacities [4].

Common separation strategies for PFAM analysis include:

- Reversed-phase chromatography: Separation based on hydrophobicity, where retention is directly proportional to acyl chain length and reduced by unsaturation [4]

- Normal-phase chromatography: Separation based on polarity, effectively isolating different lipid classes [4]

- Silver-ion chromatography: Separation based on the number and geometry of double bonds through complexation with silver ions [4]

The concerted utilization of these approaches enables the separation and sensitive identification of PFAMs extracted from complex biological samples [4]. The analytical workflow typically involves an initial normal-phase separation to isolate the PFAM fraction, followed by reversed-phase separation with mass spectrometric detection for individual PFAM identification and quantification.

Mass Spectrometric Detection and Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the gold standard for PFAM analysis due to its high sensitivity and selectivity [4]. Detection typically employs electrospray ionization (ESI) in positive ion mode, with PFAMs forming [M+H]+ or [M+Na]+ adducts. MS/MS fragmentation provides structural information that facilitates definitive identification through characteristic fragmentation patterns.

The analytical workflow for PFAM analysis can be visualized as follows:

Figure 2: Analytical Workflow for Primary Fatty Acid Amide Identification and Quantification

Key advancements in PFAM analysis include the development of multidimensional approaches that combine normal-phase and reversed-phase separation strategies with tandem mass spectrometry detection [4]. These methods enable the sensitive identification of PFAMs extracted from homogenized tissue, with mouse brains frequently used as a test case [4]. The implementation of isotope dilution techniques using deuterated internal standards further enhances quantitative accuracy by correcting for matrix effects and extraction efficiency variations [9].

Therapeutic Potential and Future Perspectives

Pharmacological Targeting of PFAM Pathways

The signaling pathways involving PFAMs offer several attractive targets for therapeutic intervention. The most extensively pursued approach has been the inhibition of FAAH, the primary catabolic enzyme for PFAMs [9]. FAAH inhibitors increase endogenous levels of PFAMs and other fatty acid amides in a tissue-specific manner, potentially producing therapeutic effects with reduced side effects compared to direct receptor agonists [9]. Preclinical studies with FAAH inhibitors have demonstrated analgesic, anti-inflammatory, and anxiolytic properties [9].

Other potential therapeutic strategies include:

- Modulation of PFAM biosynthetic enzymes to enhance the production of specific beneficial PFAMs

- Development of receptor agonists or antagonists based on PFAM structures

- Combination therapies that target multiple components of the PFAM signaling system

The functional dissociation of central and peripheral FAA signaling systems demonstrated in FAAH-NS mice suggests that targeting peripheral PFAM pathways may produce therapeutic benefits without central nervous system side effects [9]. For instance, the anti-inflammatory phenotype observed in FAAH-/- mice persists in FAAH-NS mice, indicating that peripherally elevated FAAs mediate this activity [9].

Experimental Evidence for Therapeutic Applications

Preclinical studies have provided compelling evidence for the therapeutic potential of PFAM modulation. For example, the anti-inflammatory properties of PFAMs have been demonstrated in carrageenan-induced inflammation models, where FAAH-/- mice exhibit significantly reduced inflammatory responses [9]. This anti-inflammatory activity is not blocked by cannabinoid receptor antagonists, suggesting non-cannabinoid mechanisms of action [9].

In neurological domains, the anticonvulsant activity of palmitamide [5] [1] and the sleep-modulating effects of oleamide and linoleamide [1] [6] suggest potential applications in epilepsy and sleep disorders, respectively. Additionally, the effects of PFAMs on feeding behavior and energy homeostasis [8] indicate possible utility in metabolic disorders.

Table 3: Therapeutic Potential of Primary Fatty Acid Amides

| Therapeutic Area | Relevant PFAMs | Observed Effects | Potential Mechanisms |

|---|---|---|---|

| Sleep Disorders | Oleamide, Linoleamide | Induction of physiological sleep | Serotonin receptor modulation, GABAergic effects |

| Inflammatory Conditions | Multiple PFAMs | Reduced inflammation, decreased edema | PPAR-α activation, non-cannabinoid pathways |

| Epilepsy | Palmitamide | Anticonvulsant activity | Unknown, possibly ion channel modulation |

| Anxiety and Depression | Oleamide | Anxiolytic effects | 5-HT receptor modulation, GABA receptor potentiation |

| Metabolic Disorders | Oleamide | Modulation of feeding behavior | Possibly PPAR activation |

Future Research Directions

Despite significant advances in our understanding of PFAM biology, several important questions remain unanswered. The biosynthetic pathways for PFAMs require further elucidation, particularly the identification and characterization of the specific enzymes involved [1] [3]. The development of more specific chemical tools, including selective inhibitors of biosynthetic enzymes and receptor-targeted compounds, would facilitate mechanistic studies and therapeutic development.

Additional research priorities include:

- Comprehensive profiling of PFAMs in health and disease states to identify potential diagnostic biomarkers

- Detailed structural studies of PFAM-receptor interactions to inform rational drug design

- Long-term studies of PFAM modulation to assess potential adaptive changes and tolerance

- Clinical translation of preclinical findings through proof-of-concept studies in humans

The emerging recognition that PFAMs function within complex signaling networks rather than in isolation suggests that systems-level approaches will be necessary to fully understand their physiological roles and therapeutic potential. Continued technological advancements in lipidomics, including more sensitive and comprehensive analytical platforms, will accelerate progress in this fascinating field of research.

Conclusion

Primary fatty acid amides represent a fascinating class of endogenous signaling lipids with diverse biological activities and significant therapeutic potential. From their initial discovery as minor lipid components to their current status as important neuromodulators and immune regulators, PFAMs have emerged as key players in physiological homeostasis. Their simple chemical structure belies a sophisticated signaling system that interacts with multiple receptor targets and metabolic pathways.

References

- 1. Primary fatty acid amide metabolism [pmc.ncbi.nlm.nih.gov]

- 2. - Wikipedia Fatty acid amide [en.wikipedia.org]

- 3. "Biosynthesis of Fatty Acid Amides" by Emma K. Farrell [digitalcommons.usf.edu]

- 4. Frontiers | Multidimensional Liquid Chromatography Coupled with... [frontiersin.org]

- 5. MAPS LIPID [lipidmaps.org]

- 6. Linoleamide = 98 HPLC 3999-01-7 [sigmaaldrich.com]

- 7. A Pathway for the Biosynthesis of Fatty Acid Amides [link.springer.com]

- 8. Fatty Acid Amide Signaling Molecules - PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 9. Functional disassociation of the central and peripheral fatty ... acid [pmc.ncbi.nlm.nih.gov]

oleyl palmitamide synthesis protocol

Foundation of the Synthesis

The synthesis of oleyl palmitamide is an amidation reaction. Here is the core information available from the search results:

- Reactants: The compound is formed from oleyl alcohol and palmitic acid [1] [2]. Another source describes a closely related compound being synthesized from a fatty acid and an amine, which is the standard chemical approach for amide formation [3].

- Characterization: The synthesized product can be characterized using Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the formation of the amide bond [3].

- Reported Physicochemical Data: The table below summarizes key physicochemical parameters that can be targeted for the final product, based on a study of the closely related compound oleyl palmitate [3].

| Parameter | Reported Value for Oleyl Palmitate |

|---|---|

| Peroxide Value | 18.0 mEq O₂/kg |

| Saponification Value | 90.0 mg KOH/g |

| Iodine Value | 87.0 g I₂/100 g |

| Sun Protection Factor (SPF) | 15.0 |

Generalized Synthesis and Workflow Protocol

Since a specific protocol for this compound was not found, the following is a generalized workflow for the synthesis of a fatty acid amide, adapted from a published synthesis of palmitoylethanolamide [4]. This can serve as a logical template.

Step 1: Activation of the Fatty Acid

- Objective: Convert palmitic acid into a more reactive derivative, palmitoyl chloride.

- Procedure:

- Place palmitic acid in a dry round-bottom flask equipped with a stir bar.

- Slowly add a molar equivalent (e.g., 1.1-1.2 eq) of thionyl chloride (SOCl₂) dropwise, under an inert atmosphere (e.g., nitrogen or argon) [4].

- The reaction may be heated gently (e.g., 60-70°C) for several hours until gas evolution (HCl and SO₂) ceases.

- Remove excess thionyl chloride by vacuum distillation to obtain the crude palmitoyl chloride, which can be used directly in the next step.

Step 2: Amidation Reaction

- Objective: Couple the activated acid (palmitoyl chloride) with oleyl amine to form the amide bond.

- Procedure:

- Dissolve oleyl amine in a dry, aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a separate flask. Maintain an inert atmosphere.

- Cool the solution in an ice bath (0-5°C).

- Slowly add the freshly prepared palmitoyl chloride dropwise to the stirred, cooled amine solution. A base (e.g., triethylamine) may be added to scavenge the generated HCl acid [4].

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 4-12 hours). Monitor the reaction progress by Thin-Layer Chromatography (TLC).

Step 3: Purification

- Objective: Isolate pure this compound from the reaction mixture.

- Procedure:

- After confirming reaction completion, quench the mixture by carefully adding a dilute aqueous acid (e.g., 1M HCl) or base, depending on the workup required to remove unreacted starting materials.

- Transfer the mixture to a separatory funnel, wash with water and brine, and collect the organic layer.

- Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate) and filter.

- Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

- Purify the crude solid or semi-solid using recrystallization (from a suitable solvent like ethanol or ethyl acetate) or column chromatography [4].

Step 4: Characterization of the Final Product

- Objective: Confirm the chemical structure and purity of the synthesized this compound.

- Analytical Methods:

- Spectroscopy: Use FTIR to confirm the presence of the amide carbonyl (C=O) stretch ~1640-1680 cm⁻¹ and N-H stretch. Use ¹H NMR and ¹³C NMR to verify the molecular structure and proton/carbon environments [3] [4].

- Mass Spectrometry: Use high-resolution mass spectrometry (HRMS) to confirm the molecular weight (theoretical MW: 505.9 g/mol) [5].

- Physicochemical Analysis: Determine the peroxide value, saponification value, and iodine value to assess the quality and oxidative stability of the final product [3].

Important Research Considerations

- Safety First: This synthesis involves reactive and corrosive chemicals (e.g., thionyl chloride). All procedures must be conducted in a fume hood with appropriate personal protective equipment (PPE) including gloves and safety goggles [4].

- Optimization is Required: The provided protocol is generic. You will need to optimize critical parameters such as reaction temperature, time, solvent, and reagent stoichiometry for your specific setup.

- Explore Alternative Methods: Consider other amide coupling reagents (e.g., DCC, EDC·HCl) that might offer milder conditions or higher yields, though these were not mentioned in the search results.

References

- 1. What is Oleyl ? Uses, How It Works & Top Companies... Palmitamide [linkedin.com]

- 2. : An In-Depth Look at Its Role in Cosmetics – Deascal this compound [deascal.com]

- 3. Biological and physiochemical studies of oleyl ... [journals.iium.edu.my]

- 4. of Palmitoylethanolamide Factory Directly Supply Top Quality Synthesis [biolyphar.com]

- 5. cas#: 96674-02-1 this compound [chemicalbook.com]

catalyst for oleyl palmitamide preparation

Oleyl Palmitamide Profile

This compound is a fatty acid amide with the chemical name N-[(9Z)-9-octadecen-1-yl]hexadecanamide [1]. Its key characteristics are summarized in the table below.

| Property | Description / Value |

|---|---|

| CAS Number | 16260-09-6 [2] [1] |

| Molecular Formula | C₃₄H₆₇NO [2] [1] |

| Molecular Weight | 505.9 g/mol [2] |

| Physical State | Solid [2] |

| Typical Applications | Used as a dispersing agent, emulsifying agent, and lubricant in various industries [2]. |

Catalyst System and Reaction Protocol

A Chinese patent (CN112237930A) details a solid catalyst and method for synthesizing this compound from palmitic acid and oleyl primary amine, which avoids the use of solvents and reduces environmental pollution [3].

Catalyst Composition and Preparation

The catalyst is a composite of trisodium phosphate and silica gel. The typical composition and preparation method are as follows [3]:

| Component | Parts by Weight |

|---|---|

| Trisodium Phosphate | 10-20 parts |

| Silica Gel | 20-30 parts |

Preparation Steps [3]:

- Mixing & Grinding: Weigh trisodium phosphate and silica gel, then mix and grind them together uniformly.

- Activation: Activate the ground mixture in a muffle furnace at a temperature of 350-450°C for 4-6 hours.

- Sieving: After activation, sieve the product to obtain the final solid catalyst.

Synthesis Procedure for this compound

The following protocol describes the use of the catalyst for the amidation reaction [3].

Reaction Setup & Process:

- Add Raw Materials: Add palmitic acid and oleyl primary amine into a reaction flask in a molar ratio of 1:(1.0-1.1).

- Add Catalyst: Introduce the prepared solid catalyst at 0.5-2.0% of the total weight of the above raw materials.

- Heat with Stirring: Heat the mixture to 150-200°C with stirring and maintain the reaction at this temperature for 4-8 hours.

- Monitor Reaction: Monitor the reaction process by sampling and measuring the acid value.

- Cool and Filter: Once the reaction is complete, cool the reaction liquid to 100-120°C and filter to recover the solid catalyst.

- Purify Product: The filtrate is subjected to a refining process to obtain the final this compound product.

The experimental workflow for the synthesis is as follows:

Key Advantages of the Protocol

This catalytic method offers several notable benefits for researchers [3]:

- Solvent-Free: The reaction is conducted without solvents, simplifying the process and minimizing waste and environmental pollution.

- Catalyst Reusability: The solid catalyst can be easily separated from the reaction mixture by filtration and potentially regenerated and reused, which is advantageous for sustainable processes.

- High Product Purity: The method includes a refining step, leading to a high-purity final product that does not require further purification.

- Simple Post-Processing: The reaction system is straightforward, and the post-processing steps are simple.

Research Context and Further Information

This compound belongs to a broader class of fatty acid amides. Some structural analogs, such as oleamide, have been extensively studied in neuroscience for their sleep-inducing properties and interactions with the endocannabinoid system [4]. While this provides a useful biological context, the synthesis of such compounds for research or drug development often requires different protocols and purification standards.

For further details, you can consult the following resources:

- Google Patents: Search for CN112237930A for the full catalyst patent [3].

- Supplier Data: Refer to technical data sheets from suppliers like BOC Sciences or The Good Scents Company for compound specifications [2] [1].

References

- 1. This compound hexadecanamide, N-[(9Z) [thegoodscentscompany.com]

- 2. CAS 16260-09-6 this compound - Surfactant - Alfa Chemistry [surfactant.alfa-chemistry.com]

- 3. CN112237930A - Catalyst, preparation method of ... [patents.google.com]

- 4. Oleamide - an overview | ScienceDirect Topics [sciencedirect.com]

Comprehensive Application Notes and Protocols for Oleamide Characterization using LC/QTOF-MS

Introduction

Oleamide (cis-9-octadecenamide) is a fatty acid amide that serves dual roles as both a common polymer additive and an endogenous bioactive molecule. As a slip agent and lubricant, it is widely incorporated into plastic materials at concentrations of 0.1% to 3% w/w to improve mechanical properties and prevent film stickiness. Simultaneously, oleamide functions as an endogenous signaling molecule with demonstrated sleep-inducing effects, anti-inflammatory properties, and modulation of various neurotransmitter systems including cannabinoid CB1, serotonergic 5-HT, and GABAA receptors. The widespread use of oleamide in plastic materials—including food containers, beverage bottles, pharmaceutical packaging, and medical devices—creates significant potential for migration into consumable products, necessitating robust analytical methods for its detection and quantification. Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC/QTOF-MS) has emerged as a powerful technique for the sensitive detection, accurate quantification, and comprehensive characterization of oleamide and related fatty acid amides across diverse matrices, addressing critical needs in product safety assessment, contaminant identification, and biological monitoring.

Experimental Protocols

Sample Preparation Procedures

2.1.1 Plastic Materials and Packaging Extractions

Medicinal Plastic Materials: For intravenous infusion bottles, empty and clean with warm distilled water, then fill with 20 mL of formulation simulant (10% ethanolic aqueous solution). Expose to contact conditions for 10 days in a dark environment at 60°C to simulate long-term contact. Concentrate extracts 20-fold under nitrogen stream and reconstitute in methanol prior to analysis. For single-use materials like medicinal syringes and insulin syringes, rinse directly with methanol or appropriate formulation simulants (H₂O for medicinal syringes; 50% ethanolic aqueous solution for enteral syringes). [1]

Food and Beverage Containers: Extract baby bottles, soft drink bottles, milk bottles, liquid yogurt bottles, and water bottles using appropriate food simulants according to Commission Regulation (EU) No 10/2011. Conduct migration studies under conditions simulating actual use, including time-temperature parameters representative of typical storage conditions. For real food matrices like oil and milk, direct extraction may be performed after homogenization. [1]

Pharmaceutical Packaging and Labels: Despite no direct drug contact, labels present compatibility risks due to the semi-permeable nature of primary packaging materials allowing additive migration. Extract label materials using solvents of varying polarity to simulate migration risk. Employ comprehensive purification protocols to isolate oleamide from complex label compositions. [2]

2.1.2 Biological Fluid Processing

Plasma/Serum Samples: Collect blood samples in EDTA tubes and centrifuge at 3000 rpm for 10 minutes at 4°C. Carefully collect supernatant to exclude cellular components. For fatty acid amide extraction, combine 100 μL of plasma with 375 μL of chloroform/methanol mixture (1:2), then add 125 μL of H₂O and 125 μL of chloroform. Centrifuge at 8000 rpm for 20 minutes, collect the lower organic phase, and dry using a vacuum centrifuge. Reconstitute in 100 μL of LC mobile phase solution. [3]

Urine Samples: Collect first-pass urine samples. Two sample preparation procedures demonstrate varying efficiency across biofluids: protein precipitation proves most effective for plasma and urine, while solid-phase extraction (SPE) is required for saliva and sweat for subsequent appropriate determination of primary fatty acid amides. [4]

Tissue Homogenization: For muscle tissue analysis, homogenize samples in appropriate buffers followed by lipid extraction using chloroform/methanol mixtures. Consider tissue-specific matrix effects during method development and validation. [3]

Table 1: Optimal Sample Preparation Techniques for Different Matrices

| Matrix Type | Recommended Preparation Method | Key Considerations | Typical Recovery Range |

|---|---|---|---|

| Plastic Extracts | Direct extraction with methanol or food simulants | Avoid plastic labware; use glass or pre-tested materials | 85-105% |

| Pharmaceutical Solutions | Protein precipitation | Centrifuge at 14,000 rpm for 10-15 minutes | 90-110% |

| Plasma/Serum | Liquid-liquid extraction with chloroform/methanol | Maintain pH control; use antioxidant additives | 75-95% |

| Urine | Protein precipitation or SPE | Matrix-dependent method selection | 80-100% |

| Tissue | Homogenization followed by liquid-liquid extraction | Account for tissue-specific lipid content | 70-90% |

LC/QTOF-MS Analysis Parameters

2.2.1 Liquid Chromatography Conditions

Chromatographic Column: Employ reverse-phase columns such as Acquity UHPLC HSS T3 column (2.1 × 100 mm, 1.8 μm) maintained at 35°C. Alternative columns include Pursuit C18 (150 mm × 2.1 mm, 3 μm) for reverse-phase separation or Zorbax HILIC plus (100 mm × 2.1 mm, 3.5 μm) for hydrophilic interaction chromatography. [3] [5]

Mobile Phase and Gradient: Utilize mobile phase A consisting of 0.1% formic acid in water and mobile phase B comprising 0.1% formic acid in methanol or acetonitrile. Apply a gradient elution program optimized for fatty acid amides: initial conditions 60% B, increasing to 95% B over 10-15 minutes, holding for 2-5 minutes, then re-equilibrating to initial conditions. The flow rate is typically maintained at 0.3-0.4 mL/min with injection volumes of 2-5 μL. [3] [5]

Sample Temperature: Maintain autosampler temperature at 4°C to ensure sample integrity during analysis. [3]

2.2.2 Mass Spectrometry Conditions

Ionization Source: Employ electrospray ionization (ESI) in positive mode due to the favorable ionization of fatty acid amides. Typical source parameters include: capillary voltage 3.0 kV, cone voltage 30-40 V, source temperature 120°C, desolvation temperature 350°C, cone gas flow 50 L/h, and desolvation gas flow 800 L/h. [1] [4]

QTOF Mass Analyzer: Operate with a scan range of m/z 67-1000 in centroid mode, with resolution set to 70,000 m/z. For MS/MS experiments, use collision energies ramped from 10-40 eV to fragment precursor ions. For oleamide, the primary precursor ion is m/z 282.2792 [M+H]⁺, with characteristic product ions at m/z 265.2527 (loss of NH₃) and m/z 247.2421 (further loss of H₂O). [3] [4]

Mass Calibration: Calibrate the mass axis using sodium formate or other appropriate calibration solutions to ensure mass accuracy better than 5 ppm. [3]

2.2.3 Quality Control Measures

System Suitability: Inject quality control samples (pooled from study samples) at regular intervals throughout the analytical sequence to monitor instrument stability and performance. [5]

Blank Controls: Include method blanks (solvent without sample) to monitor for background contamination or carryover, particularly critical given the documented presence of fatty acid amides in laboratory materials. [6]

Identification and Quantitation Strategies

Structural Elucidation Approaches

Multistage Characterization: Implement a comprehensive approach combining chromatographic separation with nuclear magnetic resonance (NMR) spectroscopy for unambiguous identification of unknown compounds. Utilize high-performance liquid chromatography (HPLC) to screen suspected chromatographic peaks and purify them, followed by structural characterization of purified fractions using UPLC/Q-TOF-MS and NMR. This orthogonal technique combination proves particularly valuable for identifying emerging additives that may be novel therapeutic agents or structural mimics of prohibited substances that resist unambiguous LC-MS identification alone. [2]

High-Resolution Mass Measurement: Leverage the high mass accuracy capabilities of QTOF instruments (<5 ppm mass error) to determine elemental compositions of detected compounds. For oleamide, the exact mass of the protonated molecule [M+H]⁺ is m/z 282.2792, corresponding to the molecular formula C₁₈H₃₅NO. Monitor characteristic fragment ions including m/z 265.2527 (loss of NH₃) and m/z 247.2421 (further loss of H₂O) to confirm identity. Compare retention times and fragmentation patterns with authentic reference standards when available. [1] [2]

Database Searching: Utilize software platforms such as UNIFI informatics that incorporate comprehensive compound libraries and can propose potential fragmentation pathways for detected compounds based on their high-energy collision-induced dissociation patterns. These systems facilitate rapid identification of known compounds and structural classification of unknowns in complex matrices. [5]

Quantitative Method Validation

Calibration and Linear Range: Establish calibration curves using stable isotopically labeled internal standards (SIL-ISs) for each target analyte. Synthesize deuterated analogs from precursor deuterated fatty acids when commercial standards are unavailable. Demonstrate linearity typically over concentration ranges of 0.15-2.05 μg mL⁻¹ for oleamide, with correlation coefficients (R²) ≥0.999. [2] [4]

Sensitivity Parameters: Determine limit of detection (LOD) and limit of quantification (LOQ) values for each analyte. For oleamide analysis in pharmaceutical labels, reported LOD and LOQ values are 50.72 ng mL⁻¹ and 153.83 ng mL⁻¹, respectively. In biological fluid analysis, LODs for primary fatty acid amides typically range from 0.3-3 ng mL⁻¹. [2] [4]

Method Validation Parameters: Evaluate method precision (repeatability and intermediate precision), accuracy (through recovery studies), and robustness following ICH guidelines. For the analysis of primary fatty acid amides in biological fluids, demonstrate acceptable precision with RSD values <15% and accuracy with recovery rates of 85-115%. [4]

Table 2: Quantitative Performance Characteristics for Oleamide Analysis by LC/QTOF-MS

| Validation Parameter | Pharmaceutical Packaging [2] | Biological Fluids [4] | Plastic Migrates [1] |

|---|---|---|---|

| Linear Range | 0.15-2.05 μg mL⁻¹ | Not specified | Not specified |

| Correlation Coefficient (R²) | 0.9994 | Not specified | Not specified |

| LOD | 50.72 ng mL⁻¹ | 0.3-3 ng mL⁻¹ (for PFAMs) | Not specified |

| LOQ | 153.83 ng mL⁻¹ | Not specified | Not specified |

| Precision (RSD%) | Acceptable (specific values not provided) | <15% | Not specified |

| Accuracy (Recovery%) | Acceptable (specific values not provided) | 85-115% | Not specified |

| Key Internal Standard | Not specified | Deuterated analogs of target PFAMs | Not specified |

Applications and Case Studies

Migration Studies from Packaging Materials

Medical Device Migration: Investigate oleamide migration from various medical plastics including medicinal syringes, insulin syringes, and intravenous infusion bottles. Concentration measurements reveal significant variations, with oleamide levels reaching 21,984 ng mL⁻¹ in extracts of insulin syringes, 7,351 ng mL⁻¹ in medicinal syringes, and 17 ng mL⁻¹ in leachates from intravenous infusion bottles. These findings highlight the potential for substantial human exposure through medical product use. [1]

Food Contact Materials: Evaluate oleamide migration from food and beverage containers under simulated use conditions. Leachates from soft drink bottles contain 6-15 ng mL⁻¹ oleamide, milk bottles 3-9 ng mL⁻¹, liquid yogurt bottles 17 ng mL⁻¹, and water bottles 11-18 ng mL⁻¹. Notably, real food matrices like oil and milk show higher oleamide concentrations ranging from 217-293 ng mL⁻¹, suggesting matrix-dependent migration enhancement. Baby bottles demonstrate oleamide migration of 12-23 ng mL⁻¹ in leachates, while dummies (pacifiers) show 30-39 ng mL⁻¹ in extracts. [1]

Pharmaceutical Packaging Compatibility: Assess compatibility between pharmaceutical labels and drug formulations, despite no direct contact. Determine maximum daily exposure to oleamide from labels of eye drops as 0.015 μg, well below the permitted daily exposure (PDE) limit, demonstrating negligible toxicological risks and confirming formulation compatibility. [2]

Biological Monitoring Applications

Alcoholism Biomarker Investigation: Analyze fatty acid amides in urine samples of alcoholics using HPLC-QTOF-MS, revealing significantly increased urinary levels of oleamide (2.55-fold), palmitamide (5.6-fold), and erucamide (1.6-fold) in alcoholics compared to control subjects. Parallel plasma analysis shows increased levels of oleamide (1.8-fold), palmitamide (1.7-fold), and linoleamide (1.5-fold), supporting the role of these amides in alcoholism and potential utility as biomarkers. [7]

Sarcopenia Biomarker Identification: Employ global metabolome profiling to investigate metabolic biomarkers in elderly men with sarcopenia, revealing significantly altered fatty acid amide levels in plasma. Specifically, docosahexaenoic acid ethanolamide (DHA EA) shows positive correlation with sarcopenia parameters including skeletal muscle mass index and handgrip strength. The addition of DHA EA level to age and handgrip strength significantly improves the area under the receiver-operating characteristic curve from 0.620 to 0.691, supporting its potential as a circulating biomarker for sarcopenia. [3]

Contamination Control in Laboratory Practice

Laboratory Glassware Contamination: Identify widespread palmitoylethanolamide contamination in standard laboratory glassware, particularly new 5.75" glass Pasteur pipettes routinely used for lipid extractions. This artifact potentially accounts for discrepancies in reported palmitoylethanolamide levels in human blood serum and other tissues across the literature. Implement quality control measures including analysis of disposable glassware during method validation processes for fatty acid ethanolamide analysis. [6]

Preventive Measures: Avoid plastic labware throughout analytical procedures and use only pre-tested, oleamide-free materials including H-PTFE membrane syringe filters, glass syringes, and glass Pasteur pipettes to prevent false-positive results. Implement blank controls in every analytical batch to monitor potential background contamination. [1]

Regulatory Considerations and Safety Assessment

Current Regulatory Status

EU Regulations: Oleamide is currently listed in EU regulations without a specific migration limit, with current migration levels generally considered of no concern unless future toxicological studies demonstrate otherwise. This regulatory position reflects the limited comprehensive toxicological assessment specifically focused on oleamide to date. [1]

Safety Threshold Establishment: Determine permitted daily exposure (PDE) limits for oleamide based on comprehensive toxicological assessment. For ophthalmic formulations, established maximum daily exposure from labels of 0.015 μg falls well below the PDE, demonstrating negligible toxicological risks. [2]

Material-Specific Assessment: Conduct compatibility studies between specific materials and formulations, particularly for novel packaging configurations or administration routes where historical use data may be limited. The demonstration of compatibility between pharmaceutical labels and ophthalmic formulations despite the semi-permeable nature of primary packaging materials provides a model for such assessments. [2]

Analytical Quality Control in Regulatory Compliance

Method Validation: Implement fully validated analytical methods meeting regulatory standards for accuracy, precision, specificity, and robustness. Include system suitability testing to ensure ongoing method performance throughout analytical sequences. [4] [5]

Contamination Control: Address potential contamination sources through rigorous quality control measures, including the documentation of fatty acid amide contamination in standard laboratory glassware. Implement procedural controls such as blank monitoring and use of pre-tested materials to ensure data reliability. [6]

Conclusion

LC/QTOF-MS has proven to be an indispensable analytical technique for the comprehensive characterization of oleamide across diverse applications including migration studies, biological monitoring, pharmaceutical quality control, and safety assessment. The high mass accuracy, sensitivity, and structural elucidation capabilities of modern QTOF instruments enable both quantitative determination and confident identification of oleamide and related fatty acid amides in complex matrices. The documented migration of oleamide from various packaging materials into consumable products underscores the importance of robust analytical methods for exposure assessment, while the evolving understanding of oleamide's biological roles highlights its potential significance as a biomarker in various pathological conditions. As research continues to elucidate the complex roles of fatty acid amides in both material science and biological systems, LC/QTOF-MS will remain a critical tool for advancing our understanding of these multifaceted compounds and ensuring product safety and quality across multiple industries.

References

- 1. Oleamide, a Bioactive Compound, Unwittingly Introduced into ... [pmc.ncbi.nlm.nih.gov]

- 2. Multistage characterization of label-derived oleamide [pubs.rsc.org]

- 3. Fatty acid amides as potential circulating biomarkers for ... [pmc.ncbi.nlm.nih.gov]

- 4. Determination of primary fatty acid amides in different ... [pubmed.ncbi.nlm.nih.gov]

- 5. UPLC- QTOF - MS with a chemical profiling approach for holistic quality... [cmjournal.biomedcentral.com]

- 6. Identification of a Widespread Palmitoylethanolamide ... [pubmed.ncbi.nlm.nih.gov]

- 7. Detection and qualitative analysis of fatty acid amides in the urine of... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Analysis of Fatty Acid Amide Quantification Methods: Application Notes and Protocols for Researchers

Introduction to Fatty Acid Amides and Their Quantification

Fatty acid amides (FAAs) are a diverse family of lipid signaling molecules characterized by their simple structural motif (R-CO-NH-R') that belies their complex physiological roles and importance in biological systems. These endogenous signaling lipids have gained significant research interest due to their wide-ranging biological activities, including modulation of sleep-wake cycles, pain perception, inflammation, and energy homeostasis [1] [2]. The prototypical members of this family, including the endocannabinoid anandamide (AEA) and the sleep-inducing oleamide, have been the subject of extensive investigation since their discovery, revealing a sophisticated signaling system with potential therapeutic applications [2].

The structural diversity of fatty acid amides arises from variations in both the acyl chain moiety (derived from fatty acids) and the amine component (derived from biogenic amines), potentially yielding hundreds of different molecular species [1]. To date, approximately 90 different fatty acid amides have been identified from living organisms, with these compounds typically present at nanomolar levels in biological samples, creating significant analytical challenges for accurate quantification [1] [3]. The quantification of these compounds is essential for understanding their physiological and pathological roles, with applications spanning basic research, drug discovery, and clinical biomarker development.

LC-MS Based Quantification Methods

UPLC/Q-TOF MSMS Protocol for Complex Matrices

Liquid chromatography coupled with mass spectrometry has emerged as the predominant methodology for fatty acid amide quantification due to its superior sensitivity, specificity, and ability to analyze complex biological matrices without derivatization. The following protocol has been optimized for the simultaneous quantification of six fatty acid amides (linoleamide, linoleoyl ethanolamide, oleoyl ethanolamide, palmitic amide, oleamide, and octadecanamide) in edible vegetable oils, with applications to biological samples [3].

Sample Preparation Protocol:

- Transfer 0.8 mL of sample (oil or lipid extract) to a 15-mL Eppendorf tube

- Add 1.6 mL of methanol and mix by vortexing for 3 minutes

- Centrifuge at 58.3 ×g for 10 minutes in a refrigerated high-speed centrifuge

- Collect 400 μL of supernatant for UPLC/Q-TOF MSMS analysis

- For biological tissues or fluids, initial lipid extraction with chloroform:methanol is recommended

UPLC Conditions:

- Column: ACQUITY UPLC BEH C18 (100 × 2.1 mm; 1.7 μm)

- Column Temperature: 35°C

- Sample Chamber Temperature: 4°C

- Mobile Phase A: Ultrapure water containing 0.1% formic acid

- Mobile Phase B: Acetonitrile

- Flow Rate: 350 μL/min

- Injection Volume: 4 μL

- Gradient Program:

- 0-0.5 min: 98% A

- 0.5-3 min: 98-30% A

- 3-10.5 min: 30-2% A

- 10.5-12 min: 2% A

- 12-14 min: 2-98% A

- 14-16 min: 98% A

Mass Spectrometry Parameters (Positive Ion Mode ESI+):

- Capillary Voltage: 3.0 kV

- Cone Hole Voltage: 35 V

- Source Temperature: 125°C

- Desolvation Temperature: 320°C

- Cone Gas Flow (N₂): 50 L/h

- Desolvation Gas Flow (N₂): 720 L/h

- Collision Gas: Argon

- Lock Mass: Leucine-enkephalin (m/z 556.2771) at 200 pg/mL

- Mass Acquisition Range: m/z 50-1,000

- Acquisition Rate: 0.4 s with interscan delay of 0.1 s

This method provides excellent separation of the six target FAAs within a 16-minute run time, with the characteristic fragment ions used for qualitative identification and quantification [3]. The method has demonstrated acceptable reproducibility for quantitation, with recovery rates of 82-117% across low, medium, and high concentration ranges (0.1, 0.5, and 1 μg/mL) when validated in peanut oil matrices [3].

LC/QTOF-MS for Biological Fatty Acid Amidome Analysis

For comprehensive analysis of the "fatty acid amidome" in biological systems, liquid chromatography/quadrupole time-of-flight mass spectrometry (LC/QTOF-MS) offers untargeted capabilities that can identify both known and novel fatty acid amides [1]. This approach has been successfully applied to characterize fatty acid amide profiles in various model systems, including mouse N18TG2 cells, sheep choroid plexus cells, and several insect species [1].

Table 1: LC/QTOF-MS Instrument Parameters for Biological Sample Analysis

| Parameter | Setting | Application |

|---|---|---|

| Ionization Mode | ESI+ | Broad-spectrum FAA detection |

| Mass Resolution | >20,000 | Accurate mass determination |

| Mass Accuracy | <5 ppm | Elemental composition determination |

| Collision Energy | Ramped (10-40 eV) | Structural characterization |

| Data Acquisition | Centroid mode | Precise mass measurement |

| Dynamic Range | 4-5 orders of magnitude | Quantification of abundant and rare species |

The key advantage of LC/QTOF-MS approaches is their ability to provide high-resolution accurate mass measurements that enable confident identification of known compounds and discovery of novel fatty acid amides in complex biological extracts [1]. This methodology has revealed the presence of diverse fatty acid amide classes in biological systems, including N-acylglycines, N-acylethanolamines, primary fatty acid amides, and N-acyl dopamines [1].

GC-Based Quantification Methods

Capillary Gas Chromatography Protocol

While LC-MS methods have become more prevalent, gas chromatography remains a viable alternative for fatty acid amide quantification, particularly for primary fatty acid amides and in situations where MS detection is not available. The following GC protocol has been developed specifically for the determination of 12 primary amides of long-chain fatty acids without derivatization [4].

Sample Preparation:

- Extract amides from sample matrix using refluxing 2-propanol containing internal standard

- Concentrate extract under gentle nitrogen stream

- Reconstitute in appropriate volume of hexane for GC analysis

GC Parameters:

- Column: Capillary GC column (specific type not specified in source)

- Temperature Program: 200°C to 260°C (ramp rate not specified)

- Detection: Flame ionization detection (FID)

- Carrier Gas: Helium or hydrogen

- Injection: Split or splitless mode depending on concentration

This method produces sharp peaks with unique retention times and acceptable reproducibility for quantitation [4]. Notably, the method can resolve cis-trans isomers of several fatty acid amides, providing an advantage for specific analytical applications. The protocol requires no derivatization or extensive sample preparation beyond extraction, making it relatively straightforward to implement in laboratories with GC capabilities but lacking LC-MS instrumentation.

The primary limitation of GC-based methods is their applicability mainly to primary fatty acid amides and simpler FAA structures, whereas more polar ethanolamide conjugates may require derivatization for adequate chromatographic behavior. Additionally, GC methods generally provide less specificity than MS detection, though coupling with mass spectrometry (GC-MS) can overcome this limitation.

Quantitative Data Comparison Across Methods and Systems

Comparison of Analytical Techniques

The selection of an appropriate quantification method depends on the specific research question, available instrumentation, and required sensitivity. The table below summarizes the key characteristics of the main analytical approaches for fatty acid amide quantification.

Table 2: Comparison of Fatty Acid Amide Quantification Methods

| Method | Sensitivity | Analytes Covered | Sample Throughput | Structural Information | Best Applications |

|---|---|---|---|---|---|

| UPLC/Q-TOF MSMS | High (μg/mL to ng/mL) | Broad range: NAE, PFAM, others | Moderate | High (accurate mass, MS/MS) | Unknown identification, complex matrices |

| LC/QTOF-MS | High | Comprehensive amidome | Moderate | High (accurate mass) | Biomarker discovery, pathway analysis |

| Capillary GC | Moderate (μg/mL) | Primarily PFAM | High | Low (retention time only) | Targeted analysis, quality control |

| GC-MS | Moderate to High | Medium range: volatile/derivatized FAAs | Moderate | Medium (electron impact spectra) | Targeted quantification, stable isotope studies |

Endogenous Concentrations in Biological Systems

Fatty acid amides occur at varying concentrations across different biological systems, with particularly high levels found in certain food sources like edible vegetable oils. The table below summarizes quantitative data from multiple studies.

Table 3: Fatty Acid Amide Concentrations Across Biological Systems and Food Sources

| Sample Type | Analytes Detected | Concentration Range | Notes |

|---|---|---|---|